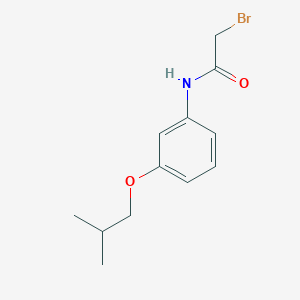

2-Bromo-N-(3-isobutoxyphenyl)acetamide

Description

2-Bromo-N-(3-isobutoxyphenyl)acetamide is a brominated acetamide derivative characterized by a phenyl ring substituted with an isobutoxy group (-OCH2CH(CH3)2) at the 3-position and a bromoacetamide moiety (-NHCOCH2Br) at the para position. This compound belongs to a class of bioactive acetamides often explored for pharmaceutical and agrochemical applications due to their structural versatility and reactivity.

Properties

IUPAC Name |

2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUYNOMXIZEHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The compound 2-Bromo-N-(3-isobutoxyphenyl)acetamide is a chemical intermediate that can be synthesized through various methods. This document aims to detail these preparation methods, incorporating research findings and relevant data.

Synthesis via Amination Reaction

One method for synthesizing related bromoacetamides involves an amination reaction. For example, 2-bromo-N-(p-chlorophenyl) acetamide can be prepared via the reaction of 4-chloroaniline and bromoacetyl bromide.

- React 4-chloroaniline with bromoacetyl bromide in a solution of dichloromethane (CH2Cl2) and saturated potassium carbonate (K2CO3).

- Maintain the reaction at an ice-bath temperature while stirring until all compounds are dissolved.

- Add bromoacetyl bromide dropwise over 5 minutes and continue stirring at ice-bath temperature for 1 hour.

Characterization Data for 2-Bromo-N-(4-chlorophenyl) acetamide:

- ¹HNMR (400 MHz, CDCl3): δ 4.014 (s, 2H, CH2), 7.358-7.381 (d, J=9.2 Hz, 2H, Ar-H), 7.641-7.664 (d, J=9.2 Hz, 2H, Ar-H), 8.192 (s, 1H, NH)

- ¹³CNMR (100 MHz, CDCl3): δ 29.320 (CH2), 121.229 (Ar), 129.145 (Ar), 130.292 (Ar), 135.427 (Ar), 163.488 (C=O)

Scheme for Synthesis of 2-bromo-N-(p-Chlorophenyl) acetamide:

$$

\begin{array}{c}

\text{Cl} - \text{NH}2 + \text{Br} - \text{CH}2 - \text{COBr} \rightarrow \text{Cl} - \text{NH} - \text{CO} - \text{CH}_2\text{Br}

\end{array}

$$

General Procedure for Preparation of 2-Bromoanilides

This method is adapted from a procedure used for synthesizing N-cyclohexyl-2-bromo-acetamide.

- Combine aniline, 2-bromo-acetic acid, and 1-(3-dimethylaminpropyl)-3-ethylcarbodiimide hydrochloride (EDC) in methylene chloride at 0 °C.

- Warm the reaction mixture to ambient temperature and stir for 1 hour.

- Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

- Dry the organic layer with MgSO4, filter, and concentrate in vacuo.

This method can be used as a reference for synthesizing N-(3-isobutoxyphenyl)-2-bromoacetamide.

Chemical Reactions Analysis

2-Bromo-N-(3-isobutoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Scientific Research Applications

2-Bromo-N-(3-isobutoxyphenyl)acetamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in biochemical assays and studies related to protein interactions and functions.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on bromoacetamide derivatives with varying substituents, emphasizing substituent effects on reactivity, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo (Br) and chloro (Cl) substituents (electron-withdrawing) increase molecular polarity and may enhance reactivity in nucleophilic substitution reactions compared to electron-donating groups like methoxy (-OCH3) or isobutoxy (-OCH2CH(CH3)2) .

- Melting Points : The 4-bromo derivative exhibits a higher melting point (148–150°C) compared to unsubstituted analogs, likely due to enhanced crystallinity from halogen interactions .

- Steric Effects : The bulky isobutoxy group in this compound may reduce solubility in polar solvents compared to smaller substituents like methoxy .

Spectroscopic and Analytical Data

- NMR Trends :

Prediction for Target Compound : The 3-isobutoxy substituent would introduce distinct upfield/downfield shifts in aromatic protons and additional signals for the isobutyl group in 1H NMR.

Biological Activity

2-Bromo-N-(3-isobutoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 2-bromo-N-[3-(2-methylpropoxy)phenyl]acetamide

- CAS Number: 1138442-24-6

This compound features a bromine atom attached to a phenyl ring, which is further substituted with an isobutoxy group. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has been suggested that compounds with similar structures can act as inhibitors for enzymes involved in cancer progression .

- Receptor Binding: The presence of the isobutoxy group may enhance the compound's ability to bind to certain receptors, potentially modulating their activity. This could lead to therapeutic effects in conditions such as cancer or inflammation.

- Antioxidant Activity: Some studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which could contribute to their therapeutic potential by reducing oxidative stress in cells .

In Vitro Studies

Recent research has focused on the in vitro biological activities of this compound. These studies have shown promising results regarding its cytotoxic effects against various cancer cell lines. For instance, a study indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Case Studies

-

Cytotoxicity Against Cancer Cells:

- A study evaluated the effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results showed a dose-dependent decrease in cell viability, indicating effective cytotoxicity.

-

Mechanistic Insights:

- Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| 2-Bromoacetamide | Moderate cytotoxicity | Lacks the isobutoxy group which may enhance activity. |

| N-(3-Isobutoxyphenyl)acetamide | Low activity | Parent compound without bromine; less reactive. |

| Other Bromoacetamides | Varies widely; some show anticancer properties | Structural variations lead to different activities. |

Q & A

Q. Yield Improvement Strategies :

- Temperature Control : Maintain 0–5°C during bromoacetyl bromide addition to minimize side reactions.

- Purification : Column chromatography with gradient elution (e.g., 30–50% ethyl acetate in petroleum ether) increases purity .

Q. Table 1: Representative Yields for Analogous Compounds

| Compound | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-N-(4-bromophenyl)acetamide | DCM/TEA | 91 | |

| 2-Bromo-N-(benzo[b]thienyl)acetamide | Ethyl acetate/petroleum ether | 82 |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Q. Basic Research Focus

- 1H NMR : Key signals include the amide proton (δ 10.5–11.0 ppm, singlet) and the bromoacetamide CH2 group (δ 3.8–4.1 ppm, singlet). Aromatic protons from the 3-isobutoxyphenyl group appear as multiplets (δ 6.5–7.5 ppm) .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the Br-bearing CH2 carbon appears at δ 30–35 ppm .

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ and isotopic patterns due to bromine (1:1 ratio for 79Br/81Br) .

Methodological Tip : Use DMSO-d6 for NMR to stabilize the amide proton and reduce aggregation .

How can single-crystal X-ray diffraction (SC-XRD) be utilized to confirm the molecular structure and conformational analysis of this compound?

Q. Advanced Research Focus

- Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane. Monitor crystal quality using polarized light microscopy.

- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with MoKα radiation (λ = 0.71073 Å). Collect data at 100–298 K to reduce thermal motion .

- Refinement : Employ SHELXL for structure solution. Key parameters include R1 < 0.05 and wR2 < 0.10 for high precision .

Q. Conformational Insights :

- The amide N—H bond often adopts an anti-perpendicular orientation relative to C=O and C—Br bonds, stabilizing intramolecular hydrogen bonds .

Q. Table 2: Crystallographic Data for a Structural Analog

| Parameter | Value | Reference |

|---|---|---|

| Space group | P212121 | |

| Unit cell volume (ų) | 1739.5 | |

| R-factor | 0.045 |

What strategies can resolve contradictions in biological activity data when testing derivatives of this compound?

Q. Advanced Research Focus

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate assays using orthogonal methods (e.g., fluorescence vs. radiometric assays).

- Statistical Analysis : Apply multivariate regression to account for variables like solvent purity (>99%) or incubation time .

Case Study : In anti-Trypanosoma cruzi assays, discrepancies in IC50 values may arise from parasite strain variability. Use standardized strains (e.g., CL Brener) and replicate experiments (n ≥ 3) .

How do substituents on the phenyl ring influence the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., -OCH3) : Increase electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites .

- Steric Effects : Bulky substituents (e.g., isobutoxy) may hinder binding to shallow pockets. Use molecular docking (e.g., AutoDock Vina) to predict steric clashes .

- Halogen Bonding : The bromine atom can form XB interactions with carbonyl oxygen atoms in proteins, improving binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.